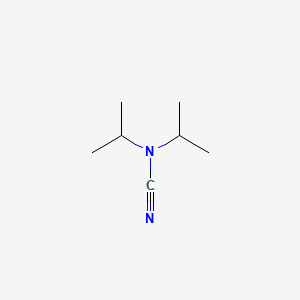

Diisopropylcyanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7775. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

di(propan-2-yl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-6(2)9(5-8)7(3)4/h6-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCUISYKMONQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C#N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184866 | |

| Record name | Diisopropylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3085-76-5 | |

| Record name | N,N-Bis(1-methylethyl)cyanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3085-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropylcyanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropylcyanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diisopropylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropylcyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diisopropylcyanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW5D978CY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Computational Characterization of Diisopropylcyanamide: Protocols for Electronic Structure and Reactivity

Executive Summary

Diisopropylcyanamide (DIPCA) is a sterically hindered organonitrogen compound increasingly utilized in nuclear fuel reprocessing (actinide extraction) and as a specialized solvent in organic synthesis. Its unique structure—combining a polar cyanamide core (

This guide provides a rigorous technical framework for performing quantum chemical calculations on DIPCA. It moves beyond generic DFT tutorials to address the specific challenges posed by this molecule: steric conformational complexity, weak dispersive interactions, and nitrile-metal coordination dynamics.

Theoretical Framework & Methodology

To ensure scientific integrity, the choice of Hamiltonian and basis set must balance computational cost with the ability to capture non-covalent interactions (NCIs), which are critical for the isopropyl substituents.

Level of Theory Selection

For DIPCA, standard functionals (e.g., B3LYP) often fail to accurately describe the attractive dispersion forces between the methyl groups of the isopropyl wings.

| Parameter | Recommended Protocol | Scientific Rationale |

| Functional | Explicitly accounts for dispersion forces (London interactions) critical for bulky alkyl groups. | |

| Basis Set (Optimization) | 6-311++G(d,p) | Diffuse functions (++) are mandatory for the nitrogen lone pairs; polarization functions (d,p) describe the nitrile bond accurately. |

| Basis Set (Metals) | def2-TZVP (with ECP) | If modeling DIPCA-Actinide complexes, use Segmented All-electron Relativistic Basis Sets (SARC) or ECPs for the metal center. |

| Solvation Model | SMD (Solvation Model based on Density) | Superior to PCM for calculating |

Computational Workflow

The following diagram outlines the logical flow for characterizing DIPCA, ensuring no step is skipped (e.g., imaginary frequency checks).

Figure 1: Self-validating computational workflow for DIPCA characterization. Note the iterative loop for correcting imaginary frequencies.

Conformational Analysis & Geometry

The steric bulk of the two isopropyl groups prevents free rotation, creating specific local minima.

Structural Input

The core connectivity is

-

Resonance Structure:

Key Geometric Parameters (Calculated vs. Expected)

| Parameter | Definition | Expected Value (DFT) | Significance |

| Nitrile bond length | 1.15 - 1.16 Å | Shortening indicates strong triple bond character. | |

| Amide-like bond | 1.32 - 1.34 Å | Shorter than a single C-N bond (1.47 Å) due to conjugation. | |

| Amine bond angle | ~120° | Indicates | |

| Dihedral angle | Variable | Isopropyl rotation; scan 0° to 360° to find global minimum. |

Spectroscopic Validation Protocols

To validate the theoretical model, calculated vibrational frequencies must be compared with experimental IR/Raman data.[1]

Vibrational Scaling

DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) values.

-

Scaling Factor: For

B97X-D/6-311++G(d,p), multiply calculated frequencies by 0.95-0.96 .

Diagnostic Bands

The primary marker for DIPCA is the nitrile stretch.

-

: Look for a strong absorption at 2200–2220 cm⁻¹ .

-

Shift upon binding: If DIPCA coordinates to a metal (e.g.,

), this band typically shifts to higher wavenumbers (blue shift) due to kinematic coupling and strengthening of the

-

Reactivity & Molecular Orbitals

Understanding the Frontier Molecular Orbitals (FMO) is essential for predicting DIPCA's behavior as an extractant.

HOMO-LUMO Topology

-

HOMO: Located primarily on the amine nitrogen lone pair and the isopropyl

-framework. This dictates the molecule's basicity. -

LUMO: Located on the nitrile carbon and nitrogen (

character). This is the site for nucleophilic attack or back-bonding.

Electrostatic Potential (ESP) Mapping

For actinide extraction, the negative potential regions indicate binding sites.

-

Protocol: Map the ESP onto the 0.002 a.u. electron density isosurface.

-

Prediction: The most negative potential (

) is found at the terminal nitrile nitrogen , confirming it as the primary donor site for hard Lewis acids (Actinides/Lanthanides).

Figure 2: Reactivity logic derived from ESP mapping. The terminal nitrogen is the active site due to steric blocking of the amine nitrogen.

Step-by-Step Gaussian Input Protocol

Below is a standardized input block for the geometry optimization of DIPCA.

File: DIPCA_Opt_Freq.gjf

Note: The scrf keyword activates the SMD solvation model, crucial for simulating the organic phase in extraction processes.

References

-

Gaussian 16 User Reference. Frisch, M. J., et al. Gaussian, Inc., Wallingford CT.

- Density Functional Theory for Actinide Complexes.Separation and Purification Technology. (Contextual grounding for DIPCA/Actinide interactions).

- Vibrational Spectroscopy of Cyanamides. Comparison of calculated vs. experimental nitrile stretches. Journal of Molecular Structure.

-

The M06 suite of density functionals. Zhao, Y., & Truhlar, D. G. (2008). Theor.[1][2] Chem. Acc.

-

Universal Solvation Model (SMD). Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). J. Phys. Chem. B.

Sources

Methodological & Application

Application Note: Diisopropylcarbodiimide (DIC) for Peptide Bond Formation

Clarification on Nomenclature: Diisopropylcyanamide (

Executive Summary This guide addresses the application of Diisopropylcarbodiimide (DIC) , the standard carbodiimide reagent used in peptide synthesis.[1] Note: While This compound is a structural isomer of DIC, it is chemically distinct (a nitrile amine) and is not utilized as a direct condensing agent for peptide bonds under standard conditions.[2] It is frequently observed as a thermal rearrangement product or stable isomer of carbodiimides.[2] This protocol focuses on DIC , the active species required for carboxylic acid activation and amide bond formation.[1]

Introduction & Chemical Profile[1][2][3][4][5]

Diisopropylcarbodiimide (DIC) is a liquid carbodiimide widely preferred over Dicyclohexylcarbodiimide (DCC) in Solid-Phase Peptide Synthesis (SPPS) due to the solubility of its urea byproduct.[2][3] Unlike DCU (the byproduct of DCC), which is insoluble and clogs resin filters, Diisopropylurea (DIU) remains soluble in organic solvents like DMF and DCM, allowing for easy removal during washing steps.

| Property | Specification |

| IUPAC Name | |

| Common Name | Diisopropylcarbodiimide (DIC) |

| CAS Number | 693-13-0 |

| Molecular Formula | |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | 145–148 °C |

| Primary Application | Activator for carboxyl groups in SPPS and solution-phase synthesis |

| Key Advantage | Soluble urea byproduct (DIU) in DCM/DMF |

Mechanism of Action

The efficacy of DIC relies on the formation of a highly reactive

Critical Consideration (Racemization): The

Figure 1: DIC-Mediated Activation Pathway[2]

Caption: The activation of carboxylic acids by DIC to form O-acylisourea, followed by active ester formation (with additives) to prevent side reactions like N-acylurea rearrangement.

Experimental Protocols

Protocol A: Standard Fmoc-SPPS Coupling (Manual or Automated)

Context: This protocol is optimized for 0.1 mmol scale synthesis on Wang or Rink Amide resin.[2]

Reagents:

-

Amino Acid Solution: 0.2 M protected amino acid in DMF.

-

Activator (DIC): 0.5 M in DMF.[2]

-

Additive (Oxyma Pure): 0.5 M in DMF (Preferred over HOBt due to safety and efficiency).[2]

-

Solvent: DMF (Peptide grade).

Step-by-Step Methodology:

-

Resin Preparation:

-

Swell the resin (0.1 mmol) in DCM for 20 minutes. Drain.

-

Wash with DMF (3 x 1 min).[2]

-

-

Deprotection (Fmoc Removal):

-

Activation Cocktail Preparation:

-

Coupling Reaction:

-

Washing:

-

Monitoring:

-

Perform a Kaiser Test (ninhydrin) to verify complete coupling (Resin beads should remain colorless; solution yellow).[2]

-

Protocol B: Solution Phase Synthesis (Fragment Condensation)

Context: Coupling two protected peptide fragments in solution.[2]

-

Dissolution: Dissolve the Carboxyl-component (1.0 eq) and Amine-component (1.1 eq) in DCM or DMF.

-

Additive Addition: Add HOBt or HOAt (1.1 eq) and stir until dissolved.

-

Activation: Cool the solution to 0°C (ice bath) to suppress rearrangement.

-

DIC Addition: Add DIC (1.1 eq) dropwise.

-

Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

-

Workup:

Comparison of Additives

The choice of additive dictates the suppression of racemization and coupling speed.

| Additive | Role | Pros | Cons |

| HOBt | Standard racemization suppressor | Well-established history.[2] | Explosive properties in dry state; less efficient than HOAt.[2] |

| HOAt | Enhanced activator | Faster kinetics due to pyridine nitrogen effect (neighboring group participation).[2] | More expensive than HOBt.[2] |

| Oxyma Pure | Modern standard | Superior suppression of racemization; safer (non-explosive).[2] | Can generate HCN if used with DIC in specific solvent ratios (rare, but requires ventilation).[2] |

Troubleshooting & Optimization

Common Failure Modes

-

N-Acylurea Formation:

-

Aggregation:

Visualizing the Side Reaction (N-Acylurea)[2]

Caption: Without rapid nucleophilic attack or additive stabilization, the O-acylisourea rearranges to the stable, unreactive N-acylurea.

Safety and Handling (E-E-A-T)

-

Toxicity: DIC is a potent skin irritant and sensitizer.[2] It causes severe eye damage.[2]

-

Allergen: Repeated exposure can lead to respiratory sensitization.[2] All handling must occur in a fume hood.[2]

-

Incompatibility: Avoid contact with strong acids (exothermic polymerization).[2]

-

Cyanide Risk: Recent studies indicate that DIC + Oxyma can generate trace amounts of Hydrogen Cyanide (HCN) in DMF solutions upon prolonged heating.[2]

References

-

El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[2] Link[2]

-

Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2] Link

-

McFarland, A. D., et al. (2019).[2][8] Generation of Hydrogen Cyanide from the Reaction of Oxyma and DIC.[2][8] Organic Process Research & Development, 23(9), 2099–2105.[2][8] Link[2]

-

Williams, A., & Ibrahim, I. T. (1981).[2] Carbodiimide Chemistry: Recent Advances. Chemical Reviews, 81(6), 589–636.[2] Link[2]

Sources

- 1. CAS # 693-13-0, N,N'-Diisopropylcarbodiimide, N,N'-Methanetetraylbis(1-methylethylamine), Dipcdi, DIC, N,N'-Methanetetraylbis(2-propanamine) - chemBlink [chemblink.com]

- 2. This compound | C7H14N2 | CID 76520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. research-collection.ethz.ch [research-collection.ethz.ch]

- 5. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. file.globalso.com [file.globalso.com]

- 8. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Synthetic Protocols: Use of Diisopropylcyanamide in the Synthesis of Bioactive Heterocycles

Executive Summary & Strategic Rationale

Diisopropylcyanamide (DIC) (

-

Lipophilicity Modulation: The bulky isopropyl groups significantly increase

, enhancing blood-brain barrier (BBB) penetration and cellular uptake of the final bioactive molecule. -

Metabolic Stability: The steric hindrance around the nitrogen atom protects the adjacent centers from rapid enzymatic degradation (e.g., N-dealkylation).

-

Regiocontrol: In cycloaddition reactions, the steric bulk of DIC often dictates superior regioselectivity compared to linear dialkyl cyanamides.

This guide details three critical synthetic workflows:

-

Tetrazole Synthesis: Creating lipophilic bioisosteres of carboxylic acids.

-

Pyridine Construction: Nickel-catalyzed [2+2+2] cycloaddition.[1]

-

Guanidine Scaffolding: Precursors for pyrimidines and quinazolines.

Chemical Properties & Safety Profile

Before initiating protocols, verify reagent integrity.

| Property | Specification | Operational Note |

| Molecular Weight | 126.20 g/mol | -- |

| Boiling Point | 93-94 °C (25 mmHg) | Distill under vacuum if yellowing is observed. |

| Density | 0.839 g/mL | Less dense than water; forms upper layer in aqueous extractions. |

| Solubility | Soluble in EtOH, DMF, Toluene | Immiscible with water; requires phase transfer or polar aprotic solvents. |

| Hazards | Irritant, Acute Tox (Oral/Dermal) | WARNING: Cyanamides can release HCN under strong acidic hydrolysis. Avoid contact with strong mineral acids without ventilation. |

Application Module A: Synthesis of 5-(Diisopropylamino)tetrazoles

Target Class: Bioisosteres for Carboxylic Acids (e.g., Angiotensin II receptor antagonists). Mechanism: [2+3] Dipolar Cycloaddition.

Rationale

The tetrazole ring is a classic carboxylic acid surrogate with improved metabolic stability and bioavailability. Using DIC yields a 5-aminotetrazole derivative where the exocyclic nitrogen is fully substituted, preventing tautomerization issues common with primary aminotetrazoles.

Protocol: Zinc-Catalyzed Cycloaddition

Standard thermal azide cycloadditions often require dangerous temperatures. This Lewis-acid catalyzed protocol allows for milder conditions.

Reagents:

-

This compound (1.0 equiv)[2]

-

Sodium Azide (

) (1.5 equiv) -

Zinc Bromide (

) (1.0 equiv) or Zinc Chloride ( -

Solvent: Isopropanol:Water (2:1) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve This compound (10 mmol, 1.26 g) and Zinc Bromide (10 mmol, 2.25 g) in 20 mL of solvent.

-

Note:

coordinates with the cyano group, activating it toward nucleophilic attack by the azide.

-

-

Azide Addition: Add Sodium Azide (15 mmol, 0.98 g) in a single portion.

-

Safety:

is acutely toxic.[3] Use non-metal spatulas to avoid heavy metal azide formation.

-

-

Reaction: Heat the mixture to reflux (approx. 85°C for iPrOH/H2O; 110°C for DMF) for 12–16 hours. Monitor by TLC (eluent: EtOAc/Hexane). The nitrile spot should disappear.

-

Work-up:

-

Cool to room temperature.[1]

-

Add 30 mL of 1N HCl carefully (in a fume hood) to break the Zinc-Tetrazole complex and protonate the tetrazole ring (

). Caution: Ensure pH < 2. -

Gas Evolution: Minimal hydrazoic acid (

) may form; keep sash down.

-

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). The product partitions into the organic layer.

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Ethanol/Water if solid, or purify via silica column chromatography.

Yield Expectation: 75–85%

Application Module B: Nickel-Catalyzed [2+2+2] Cycloaddition

Target Class: 2-Aminopyridines (Kinase Inhibitor Scaffolds). Mechanism: Metallacycle-mediated trimerization.

Rationale

This method constructs the pyridine ring de novo from acyclic precursors. DIC serves as the "nitrogen" component.[4] The steric bulk of the diisopropyl group is tolerated well by Nickel catalysts and often prevents catalyst deactivation by over-coordination.

Protocol: Ni(cod)₂ / Phosphine System

Reagents:

-

This compound (1.0 equiv)[2]

-

Diyne (e.g., 1,7-octadiyne) (1.0 equiv)

-

Catalyst:

(10 mol%) -

Ligand:

(20 mol%) or dppe -

Solvent: Toluene (anhydrous, degassed)

Step-by-Step Methodology:

-

Glovebox/Schlenk Setup: This reaction is oxygen-sensitive. Flame-dry all glassware and cool under Argon.

-

Catalyst Pre-mix: In a Schlenk tube, dissolve

(0.1 mmol) and -

Substrate Addition: Add the Diyne (1.0 mmol) and This compound (1.0 mmol) to the catalyst solution.

-

Reaction: Stir at Room Temperature (25°C) for 2–6 hours.

-

Optimization: If conversion is low after 2 hours, heat to 60°C. The bulky isopropyl groups may require thermal energy to overcome steric repulsion during the insertion step.

-

-

Quench: Open to air and filter through a short pad of silica/Celite to remove Nickel residues. Rinse with EtOAc.

-

Purification: Concentrate and purify via flash chromatography.

Key Mechanistic Pathway: The reaction proceeds via the formation of a nickelacyclopentadiene intermediate from the diyne, followed by the insertion of the cyanamide nitrile group.

Mechanistic & Workflow Visualization

Caption: Divergent synthetic pathways for this compound: Lewis-acid mediated tetrazole formation vs. Nickel-catalyzed pyridine synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Tetrazole) | Sublimation of DIC | Use a sealed tube or efficient reflux condenser; DIC boils at 94°C (vac), but has significant vapor pressure at 100°C atm. |

| No Reaction (Ni-Cat) | Catalyst Poisoning | Ensure strict |

| Incomplete Conversion | Steric Hindrance | The isopropyl groups retard nucleophilic attack. Increase reaction time or switch solvent to higher-boiling ether (e.g., Diglyme) for higher thermal ceiling. |

| Emulsion during Workup | Surfactant-like properties | The amphiphilic nature of dialkylaminotetrazoles can cause emulsions. Add saturated NaCl (brine) and a small amount of MeOH to break phases. |

References

-

Tetrazole Synthesis via Zinc Catalysis

- Demko, Z. P., & Sharpless, K. B. (2001).

-

Nickel-Catalyzed [2+2+2] Cycloaddition

-

Fischer, R. et al. (2012). Nickel-Catalyzed [2+2+2] Cycloaddition of Diynes and Cyanamides.[1] Angewandte Chemie International Edition.

-

-

Properties of this compound

- PubChem Compound Summary for CID 76520.

-

Safety of Azide Reactions

- Organic Chemistry Portal: Handling of Azides.

Sources

Application Note: Diisopropylcyanamide as a Source of Electrophilic Cyanide

This is a comprehensive Application Note and Protocol guide for Diisopropylcyanamide (

Part 1: Executive Summary & Chemical Logic

The Reagent Profile

This compound (CAS: 3085-76-5) represents a specialized class of N-cyanoamines used in organic synthesis to transfer the cyano moiety (

Mechanism of Action: The "Electrophilic" Cyanide

While the cyanide ion (

When reacting with organometallics (e.g., Grignard reagents,

-

Pathway A (Nitrile Synthesis): Addition-Elimination. The nucleophile attacks the nitrile carbon, followed by the elimination of the amide anion (

). This effectively transfers " -

Pathway B (Amidine Synthesis): Addition-Protonation. The nucleophile attacks the nitrile carbon to form a stable metallo-amidine intermediate, which yields an amidine upon hydrolytic workup.

Critical Insight: this compound (

Part 2: Detailed Protocols

Protocol A: Synthesis of Aryl Amidines (Major Pathway)

Primary Application: Synthesis of sterically hindered amidines for medicinal chemistry scaffolds.

Materials

-

Substrate: Aryl Magnesium Bromide (

) (1.0 M in THF/Ether). -

Reagent: this compound (

) (>97% purity). -

Solvent: Anhydrous THF or Diethyl Ether (

). -

Quench: Methanol (

) or dilute

Step-by-Step Methodology

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum under an Argon atmosphere.

-

Reagent Charge: Add This compound (1.0 equiv, e.g., 5.0 mmol, 631 mg) to the flask. Dissolve in anhydrous THF (20 mL).

-

Temperature Control: Cool the solution to 0 °C using an ice/water bath. Note: The steric bulk of the isopropyl groups suppresses rapid exotherms, but cooling ensures regioselectivity.

-

Nucleophile Addition: Add the Grignard reagent (1.2 equiv) dropwise via syringe over 15 minutes.

-

Observation: The solution may turn slightly yellow/turbid as the magnesium amidinate complex forms.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (25 °C) for 2–4 hours. Monitor by TLC (eluent: 5% MeOH/DCM) or LC-MS.

-

Checkpoint: The intermediate is a stable magnesium salt. It will not show the final product mass until quenched.

-

-

Workup (Amidine):

-

Cool to 0 °C.

-

Quench carefully with Methanol (5 mL) to protonate the intermediate.

-

Dilute with water (20 mL) and extract with Ethyl Acetate (

mL). -

Note: If the amidine is basic, adjust aqueous layer pH to >10 with

before extraction.

-

-

Purification: Dry organics over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM/MeOH/

Protocol B: Electrophilic Cyanation (Nitrile Synthesis)

Application: "Transfer Cyanation" to form Aryl Nitriles (

Materials

-

Substrate: Aryl/Alkyl Grignard or Organolithium.

-

Reagent: this compound (

).[3] -

Additives: TMSCl (Trimethylsilyl chloride) - Optional, promotes elimination.

Step-by-Step Methodology

-

Setup: Prepare the organometallic species (

or -

Addition: Add This compound (1.1 equiv) slowly.

-

Elimination Phase:

-

Allow the reaction to warm to Room Temperature .

-

Reflux: Heat the mixture to 60 °C for 3–6 hours. Thermal energy is often required to eject the bulky diisopropylamide leaving group.

-

Alternative: Add TMSCl (2.0 equiv) before warming. TMSCl traps the magnesium amide as

, driving the equilibrium toward the nitrile (

-

-

Workup: Quench with saturated

. Extract with Ether.[4][5] The nitrile is neutral and will be in the organic layer. -

Purification: Standard silica chromatography (Hexanes/EtOAc).

Part 3: Data & Comparison

Reagent Comparison Table

| Feature | This compound ( | NCTS (N-cyano-N-phenyl-p-toluenesulfonamide) | Cyanogen Bromide (BrCN) |

| Role | Amidine Source / Mild | Strong | Strong |

| Leaving Group | |||

| Major Product | Amidine (usually) | Nitrile | Nitrile |

| Toxicity | Moderate (Irritant) | Low (Solid) | Extreme (Volatile/Fatal) |

| Stability | High (Liquid, shelf-stable) | High (Solid) | Low (Moisture sensitive) |

| Atom Economy | Low (Loss of | Low | High |

Troubleshooting Guide

| Observation | Diagnosis | Solution |

| Product is predominantly Amidine | Elimination of | Use Protocol B (Reflux or TMSCl additive) or switch to NCTS if Nitrile is the sole target. |

| Low Yield of Nitrile | Competitive protonation or polymerization. | Ensure anhydrous conditions; Increase equivalents of |

| Starting Material Recovery | Steric hindrance prevented attack. | Diisopropyl groups are bulky.[2] Ensure the nucleophile is not effectively blocked. Warm reaction to 40 °C. |

Part 4: Visualization (Pathway Logic)

The following diagram illustrates the bifurcation between Amidine and Nitrile formation when using this compound.

Caption: Reaction pathway bifurcation. Path A (Amidine) is standard for this compound. Path B (Nitrile) requires forcing conditions to eject the bulky amine.

Part 5: References

-

General Reactivity of N-Cyanamides:

-

Organic Chemistry Portal. "Cyanation of Organometallics." Available at: [Link]

-

-

Electrophilic Cyanation Reagents (NCTS Context):

-

Amidine Synthesis via Cyanamides:

-

Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis. (Discusses amidine impurities and synthesis relevant to pharmaceutical standards).

-

-

Safety Data (this compound):

-

PubChem Compound Summary for CID 76520, this compound. Available at: [Link]

-

Disclaimer: This protocol involves the use of organometallic reagents and nitrile precursors.[5][6][7] All work must be performed in a fume hood with appropriate PPE. While this compound is less toxic than BrCN, it should still be treated as a hazardous substance.

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 7. US3161689A - Process for making grignard reagents - Google Patents [patents.google.com]

Application Note: Metal-Catalyzed Cross-Coupling & Functionalization of Diisopropylcyanamide

Executive Summary

Diisopropylcyanamide (

-

The "Addition" Pathway (Guanylation): The bulky isopropyl groups prevent catalyst poisoning by restricting

-donation from the amine nitrogen, directing Lewis Acid activation solely to the cyano-nitrogen. This facilitates the clean addition of amines to form multisubstituted guanidines—critical scaffolds in oncology (e.g., kinase inhibitors) and metabolic disease therapeutics. -

The "Transfer" Pathway (Cyanation): Under Nickel(0) catalysis, the

bond can be activated via oxidative addition, allowing

This guide provides validated protocols for both pathways, emphasizing the mechanistic causality required for reproducible results in drug discovery workflows.

Mechanistic Divergence & Strategy

The utility of this compound relies on selecting the correct metal catalyst to dictate the reaction outcome.

Pathway Logic Visualization

The following diagram illustrates how catalyst selection switches the reactivity of

Caption: Divergent reactivity of this compound based on metal catalyst selection (Lewis Acid vs. Nickel(0)).

Application Module A: Synthesis of Sterically Hindered Guanidines

Context: Guanidines are privileged structures in medicinal chemistry. Traditional synthesis (e.g., using cyanogen bromide) is hazardous and often lacks regiocontrol. Using

Why Diisopropyl? The steric bulk of the isopropyl groups prevents the formation of polymerized side-products (melamines) common with simpler cyanamides.

Protocol 1: Scandium-Catalyzed Guanylation

Target: Synthesis of

Materials Checklist

| Component | Specification | Role |

| Substrate | Primary or Secondary Amine (1.0 equiv) | Nucleophile |

| Reagent | This compound (1.2 equiv) | Electrophile |

| Catalyst | Scandium(III) Triflate [Sc(OTf) | Lewis Acid |

| Solvent | Acetonitrile (MeCN) or Toluene | Reaction Medium |

| Atmosphere | Nitrogen or Argon | Inert Environment |

Step-by-Step Methodology

-

Catalyst Activation:

-

In a flame-dried reaction vial equipped with a magnetic stir bar, weigh out Sc(OTf)

(0.05 mmol per 1.0 mmol amine). -

Expert Tip: Dehydrate the catalyst if it has been exposed to air by heating at 150°C under vacuum for 2 hours prior to use. Hydrated Lewis acids significantly lower yield.

-

-

Reaction Assembly:

-

Add the amine substrate (1.0 mmol) and anhydrous MeCN (2.0 mL).

-

Add this compound (1.2 mmol, ~190 µL) via a microliter syringe. Note: The reagent is a liquid; volumetric dispensing is more precise than weighing.

-

-

Execution:

-

Seal the vial and heat to 80°C for 6–12 hours.

-

Monitoring: Monitor via TLC or LC-MS. The disappearance of the amine and the appearance of the guanidine mass (

) indicates completion.

-

-

Work-up:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (10 mL) and wash with saturated NaHCO

(aq). -

Dry organic layer over Na

SO

-

-

Purification:

-

Purify via flash column chromatography (typically DCM/MeOH gradients). Guanidines are polar/basic; adding 1% Et

N to the eluent prevents streaking.

-

Application Module B: Nickel-Catalyzed Transfer Cyanation

Context: The "Transfer Cyanation" reaction uses

Critical Mechanism: The reaction proceeds via a Ni(0)/Ni(II) catalytic cycle. The bulky isopropyl amine leaving group (

Protocol 2: Ni-Catalyzed Cyanation of Aryl Chlorides

Target: Conversion of Aryl Chlorides/Bromides to Aryl Nitriles.[1]

Materials Checklist

| Component | Specification | Role |

| Substrate | Aryl Chloride/Bromide (1.0 equiv) | Electrophile 1 |

| Reagent | This compound (1.5 equiv) | CN Source |

| Pre-Catalyst | Ni(cod) | Active Metal Source |

| Ligand | DCYPE (1,2-Bis(dicyclohexylphosphino)ethane) (10-20 mol%) | Ligand |

| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Solvent |

Step-by-Step Methodology (Glovebox Recommended)

-

Catalyst Preparation (Inside Glovebox):

-

In a 4 mL vial, mix Ni(cod)

(10 mol%) and DCYPE (10 mol%). -

Dissolve in 1 mL of anhydrous Toluene. Stir for 10 minutes. The solution should turn a deep orange/yellow, indicating ligation.

-

Note: Ni(cod)

is extremely air-sensitive. If a glovebox is unavailable, use standard Schlenk techniques with rigorous argon purging, but yield reproducibility may suffer.

-

-

Substrate Addition:

-

Add the Aryl Chloride (0.5 mmol).

-

Add this compound (0.75 mmol, 1.5 equiv).

-

-

Thermal Activation:

-

Seal the reaction vessel (crimp cap or pressure tube).

-

Remove from the glovebox and place in a heating block at 100–120°C for 16 hours.

-

Why High Temp? Activation of the

bond is the rate-limiting step and requires significant thermal energy compared to simple oxidative addition into C-X bonds.

-

-

Quench & Analysis:

-

Cool to room temperature.

-

Filter the mixture through a short pad of silica or Celite (eluting with EtOAc) to remove metal particulates.

-

Analyze via GC-MS. Look for the mass of Ar-CN.

-

-

Isolation:

-

Concentrate the filtrate.

-

Purify via silica gel chromatography (Hexanes/EtOAc).

-

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| Low Yield (Guanylation) | Catalyst deactivation by moisture. | Dry Sc(OTf) |

| No Reaction (Cyanation) | Oxidized Ni(cod) | Catalyst must be yellow/orange. Use fresh bottle or switch to NiCl |

| Side Product: Urea | Hydrolysis of cyanamide. | Ensure solvents are strictly anhydrous. Moisture converts cyanamides to ureas. |

| Stalled Conversion | Product inhibition (Guanidine binding to metal). | Increase catalyst loading to 10-15% or switch to Lanthanide triflates (Yb, La) which have lower affinity for the product. |

Safety & Handling

-

Toxicity: While

is less toxic than NaCN, it is a nitrile precursor. It causes skin and eye irritation (H315, H319) and is harmful if swallowed (H302).[2] -

Metabolism: In vivo, cyanamides can inhibit aldehyde dehydrogenase (similar to Disulfiram). Avoid alcohol consumption if exposed.

-

Waste: All aqueous waste from the Cyanation protocol (Module B) must be treated as cyanide-contaminated waste (pH > 10, bleach treatment) as a precaution, although free cyanide concentration is typically negligible.

References

-

Nickel-Catalyzed Cyanation of Aryl Halides

- Context: Comprehensive review of cyanation methods including organic cyanide sources.

-

Source: Xu, H. et al. "Nickel-Catalyzed Cyanation of Aryl Halides." Chemical Reviews. (2025).[3] (Search Result 1.1)

-

Guanylation via Lewis Acid Catalysis

- Context: Protocol for Sc(OTf)3 catalyzed addition of amines to cyanamides.

-

Source: Tsubokura, K. et al. "Efficient Guanylation of Various Amines with Cyanamide."[4] Synlett. (2014). (Search Result 1.11)

-

This compound Properties

-

General N-Cyanoamine Reactivity

- Context: Use of N-cyano-N-dialkylamines in cleavage reactions.

-

Source: Nakao, Y. et al. "Nickel-Catalyzed Carbocyanation of Alkynes with Allyl Cyanides." J. Am. Chem. Soc. (2007).[7] (Foundational mechanistic reference for C-CN vs N-CN cleavage).

-

Guanidine Synthesis Review

- Context: Overview of metal-catalyzed str

-

Source:Chemical Communications. "Recent development of synthetic preparation methods for guanidines via transition metal catalysis." (Search Result 1.7)

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C7H14N2 | CID 76520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guanidine synthesis by guanylation [organic-chemistry.org]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 3085-76-5 [chemicalbook.com]

- 7. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of Diisopropylcyanamide (DIPC)

[1]

Ticket Subject: Preventing Dimerization and Degradation of Diisopropylcyanamide Support Tier: Level 3 (Senior Application Scientist) Status: Active Guide[1]

Executive Summary: The Stability Paradox

This compound (DIPC) is a disubstituted cyanamide.[1] While sterically hindered by two isopropyl groups—making it significantly more stable than dimethylcyanamide or the parent cyanamide—it is not immune to degradation.[1]

The Core Issue: You mentioned "dimerization to dicyandiamide." Chemically, DIPC cannot form unsubstituted dicyandiamide (

This guide treats the "dimerization" issue as the formation of these insoluble or inactive byproducts that compromise your reagent quality.

Part 1: The Chemistry of Degradation (Mechanism)

To prevent the issue, we must first visualize the enemy. The degradation of DIPC is catalyzed by nucleophiles (bases) and heat .[1]

The Pathway

-

Trigger: Trace alkalinity (pH > 7) or moisture activates the nitrile carbon.[1]

-

Dimerization: One DIPC molecule attacks another, forming a substituted cyanoguanidine.[1]

-

Hydrolysis (Alternative): Moisture attacks the nitrile to form a urea derivative.[1]

Figure 1: The degradation pathways of this compound. Note that basicity and heat drive the dimerization, while moisture drives urea formation.

Part 2: Storage & Stabilization Protocols

This protocol is designed to maintain DIPC purity >98% for 12+ months.[1]

1. Acid Stabilization (The "Buffer Shield")

Cyanamides are self-stabilizing in slightly acidic environments.[1] Basic impurities (amines) act as autocatalysts for dimerization.[1]

-

The Fix: Maintain a "proton buffer" to neutralize any nascent basicity.[1]

-

Recommended Stabilizers:

-

Acetic Acid (Glacial): 0.1% to 0.5% (w/w).[1] Most common for organic synthesis applications.[1]

-

Phosphoric Acid: ~0.1% (w/w).[1] Preferred for long-term bulk storage but may interfere with sensitive metal-catalyzed downstream reactions.[1]

-

Sodium Dihydrogen Phosphate (

): Used if an aqueous buffer system is present.[1]

-

2. Temperature Control

-

Critical Limit: Do not exceed 25°C for prolonged periods.

-

Freezing: Avoid freezing if possible, as freeze-thaw cycles can segregate the stabilizer, leaving pockets of unstabilized DIPC.

3. Moisture Exclusion

-

Store under an inert atmosphere (Nitrogen or Argon).[1]

-

Use septum-sealed vials or ampoules for small quantities.

-

Why? Water acts as a nucleophile, converting DIPC to diisopropylurea, which is often the white solid users mistake for the "dimer."

Summary Table: Storage Specifications

| Parameter | Specification | Rationale |

| Temperature | 2°C – 8°C | Retards kinetic rate of dimerization.[1] |

| pH Environment | Slightly Acidic (pH 4–6 equivalent) | Neutralizes base catalysts (amines).[1] |

| Stabilizer | 0.5% Acetic Acid or 100ppm Phosphoric Acid | Active prevention of polymerization.[1] |

| Atmosphere | Dry | Prevents hydrolysis to urea.[1] |

| Container | Glass / Stainless Steel (Passivated) | Avoid iron/rust (Lewis acids can catalyze degradation).[1] |

Part 3: Troubleshooting & FAQs

Ticket #402: "My liquid reagent has turned cloudy/solidified."

-

Diagnosis: This is the classic sign of dimerization or hydrolysis. The monomer (DIPC) is a liquid; the dimer (cyanoguanidine) and the urea derivative are solids with high melting points.

-

Action:

Ticket #405: "Can I distill DIPC to purify it?"

-

Guidance: Yes, but with extreme caution.

-

Risk: Heating DIPC promotes the very dimerization you are trying to avoid.[1]

-

Protocol:

Ticket #409: "I am seeing 'Dicyandiamide' in my LC-MS."

-

Clarification: You are likely detecting the Tetraisopropyl-cyanoguanidine (

Da) or Diisopropylurea ( -

Solution: If the mass corresponds to unsubstituted dicyandiamide (84 Da), your DIPC has undergone severe degradation involving dealkylation (loss of isopropyl groups), which suggests exposure to strong acids or extreme heat.[1]

Part 4: Analytical Validation Workflow

Use this logic flow to validate the quality of your DIPC before use in critical experiments.

Figure 2: Decision tree for validating DIPC reagent quality.

Recommended GC Method:

-

Column: DB-5 or equivalent non-polar capillary column.[1]

-

Injector: 150°C (Keep low to prevent thermal dimerization in the inlet).

-

Detector: FID or MS.[1]

-

Note: Dimer peaks will elute significantly later than the monomer.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76520, this compound. Retrieved from [Link][1]

-

AlzChem Group AG. Cyanamide Handling and Safety Guide. (Industry standard for cyanamide stabilization protocols).[1] Retrieved from [Link]

-

Merton, H. & Smith, P. (2020).[1] Evaluation of the Long-Term Storage Stability of Cyanamide Derivatives. NIH/PubMed.[1] Retrieved from [Link]

Technical Support Center: Optimization of Diisopropylcyanamide Couplings

Welcome to the Technical Support Center for Diisopropylcyanamide (DIC) mediated couplings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this compound in amide bond formation. Our goal is to empower you with the expertise to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your synthetic routes.

Introduction to this compound (DIC) in Amide Bond Synthesis

This compound, more commonly referred to as N,N'-Diisopropylcarbodiimide (DIC), is a widely utilized coupling reagent in organic synthesis, particularly for the formation of amide bonds from carboxylic acids and primary or secondary amines.[1][2] As a liquid carbodiimide, DIC offers significant handling advantages over its solid counterpart, N,N'-dicyclohexylcarbodiimide (DCC).[3] One of the primary benefits of using DIC is that its byproduct, N,N'-diisopropylurea (DIU), is soluble in most common organic solvents, which simplifies product purification by avoiding the filtration of insoluble urea precipitates that is often necessary with DCC.[3][4]

The fundamental mechanism of DIC-mediated coupling involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and the DIU byproduct.[5] While effective, this process is not without its challenges, including potential side reactions and the need for careful optimization of reaction parameters to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield low when using DIC?

A1: Low yields in DIC couplings can stem from several factors:

-

Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or steric hindrance from bulky substrates. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

-

Side Reactions: The formation of byproducts such as N-acylurea can consume the activated carboxylic acid intermediate, thereby reducing the yield of the desired amide.[5][6] This is more prevalent at higher temperatures.

-

Hydrolysis of the O-acylisourea intermediate: The presence of water in the reaction mixture can lead to the hydrolysis of the activated intermediate back to the starting carboxylic acid. Ensuring the use of anhydrous solvents and reagents is critical.

-

Poor Quality of DIC: Impurities in the DIC reagent can interfere with the reaction. For instance, certain sulfur-containing impurities have been shown to either suppress or have no effect on side reactions, indicating batch-to-batch variability can impact outcomes.[7]

-

Substrate-Related Issues: The electronic properties of the amine and carboxylic acid can significantly affect reactivity. Electron-deficient amines or sterically hindered substrates may require longer reaction times, higher temperatures, or the use of specific additives.

Q2: I am observing a significant amount of N-acylurea byproduct. How can I minimize its formation?

A2: The formation of the stable and unreactive N-acylurea is a common side reaction in carbodiimide couplings.[5][8] To minimize its formation:

-

Use of Additives: Incorporating additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly recommended.[5][9] These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement to the N-acylurea, while still being sufficiently reactive towards the amine.[5]

-

Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[8] Higher temperatures can accelerate the intramolecular rearrangement to the N-acylurea.

-

Order of Addition: Adding the amine to the pre-activated carboxylic acid (a mixture of the carboxylic acid, DIC, and additive) can sometimes reduce the formation of N-acylurea.

Q3: How can I suppress racemization during the coupling of chiral amino acids with DIC?

A3: Racemization is a critical concern in peptide synthesis and the coupling of chiral carboxylic acids. The highly reactive O-acylisourea intermediate can promote the formation of an oxazolone, which can lead to epimerization at the chiral center. To suppress racemization:

-

Use of Racemization-Suppressing Additives: Additives like HOBt and OxymaPure® are very effective at minimizing racemization.[8][9] They convert the O-acylisourea into an active ester, which is less prone to promoting oxazolone formation.

-

Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts. Stronger, more nucleophilic bases can increase the rate of racemization.

-

Solvent Selection: The choice of solvent can influence the extent of racemization. Aprotic polar solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used.

Q4: My starting materials are sterically hindered. What are the optimal conditions for coupling them with DIC?

A4: Coupling sterically hindered substrates is a common challenge in amide synthesis.[10] To improve the efficiency of these reactions:

-

Elevated Temperature: While lower temperatures are generally recommended to avoid side reactions, for sterically hindered substrates, a moderate increase in temperature may be necessary to drive the reaction to completion. Careful monitoring is essential to balance reactivity with the formation of byproducts.

-

Use of Highly Reactive Additives: Additives that form more reactive intermediates, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can be beneficial, although they are not carbodiimides themselves, they are often used in conjunction with or as alternatives to DIC for difficult couplings.[2]

-

Alternative Coupling Reagents: For extremely challenging couplings, other classes of reagents like phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HBTU, HATU) might be more effective.[2][9]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Inactive DIC (hydrolyzed). 2. Poor quality of reagents or solvents (presence of water). 3. Sterically hindered or electron-poor substrates. 4. Insufficient reaction time or temperature. | 1. Use fresh, high-quality DIC. Store under inert gas and protect from moisture. 2. Use anhydrous solvents and dry reagents thoroughly. 3. Increase reaction temperature and/or time. Consider using a more potent activating additive. 4. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. |

| Multiple Spots on TLC/LC-MS (Byproducts) | 1. Formation of N-acylurea. 2. Dimerization or polymerization of starting materials. 3. Side reactions involving functional groups on the substrates. | 1. Add HOBt or OxymaPure® to the reaction mixture. Lower the reaction temperature. 2. Use a higher dilution of the reaction mixture. 3. Ensure that all other reactive functional groups are appropriately protected. |

| Difficulty in Purifying the Product | 1. Co-elution of the product with the diisopropylurea (DIU) byproduct. 2. Presence of unreacted starting materials. | 1. Although DIU is generally soluble, it can sometimes be challenging to remove completely. An acidic or basic wash during workup can help, depending on the nature of the product. Recrystallization or careful column chromatography is often effective. 2. Ensure the reaction goes to completion. Use a slight excess of one of the reactants if it is inexpensive and easily removed. |

| Racemization of Chiral Centers | 1. Formation of oxazolone intermediate. 2. Use of a strong base. 3. Elevated reaction temperature. | 1. Use 1 equivalent of HOBt or OxymaPure®. 2. Use a hindered, non-nucleophilic base like DIPEA in stoichiometric amounts. 3. Conduct the reaction at 0 °C or room temperature. |

Experimental Protocols

Standard DIC/HOBt Coupling Protocol for Amide Bond Formation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Carboxylic acid (1.0 eq)

-

Amine (1.0-1.2 eq)

-

N,N'-Diisopropylcarbodiimide (DIC) (1.1-1.3 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1-1.3 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA) (if the amine is a salt, e.g., HCl salt)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HOBt (1.1-1.3 eq).

-

Dissolve the solids in anhydrous DCM or DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Add DIC (1.1-1.3 eq) dropwise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the amine (1.0-1.2 eq) in a minimal amount of anhydrous DCM or DMF. If the amine is a salt, add 1.0-1.2 eq of DIPEA and stir for a few minutes.

-

Add the amine solution to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH4Cl), a mild base (e.g., saturated NaHCO3), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation

Comparison of Common Carbodiimide Coupling Reagents

| Reagent | Acronym | Form | Byproduct | Byproduct Solubility | Key Advantages | Key Disadvantages |

| N,N'-Dicyclohexylcarbodiimide | DCC | Waxy Solid | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Inexpensive, easy removal of byproduct by filtration in solution-phase synthesis. | Byproduct can be difficult to remove in solid-phase synthesis, allergenic. |

| N,N'-Diisopropylcarbodiimide | DIC | Liquid | Diisopropylurea (DIU) | Soluble in most organic solvents | Easy to handle (liquid), soluble byproduct simplifies purification. | Byproduct can sometimes be difficult to separate from the product. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC | Solid (hydrochloride salt) | 1-Ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble | Water-soluble byproduct is easily removed by aqueous extraction, suitable for biochemical applications. | Can be less effective in some organic solvents, sensitive to moisture. |

Visualizations

General Workflow for DIC/HOBt Coupling

Caption: Troubleshooting flowchart for low yield in DIC-mediated couplings.

References

-

Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis. (2023). Polypeptide. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Nomination Background: Diisopropylcarbodiimide (CASRN: 693-13-0). National Toxicology Program (NTP). [Link]

-

Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Beijing Dilun Biotechnology Co., Ltd.[Link]

-

Carbodiimides and Additives. (2021). Aapptec Peptides. [Link]

-

N,N'-Diisopropylcarbodiimide. Wikipedia. [Link]

-

tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. (2022). Organic Process Research & Development. [Link]

-

End-Functionalization in Coordination Chain Transfer Polymerization of Conjugated Dienes. MDPI. [Link]

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

-

The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

-

Regarding coupling reaction to make an amide bond using Diisopropylcarbodiimide and N-Hydroxysuccinimide? ResearchGate. [Link]

Sources

- 1. Diisopropylcarbodiimide - Enamine [enamine.net]

- 2. file.globalso.com [file.globalso.com]

- 3. N,N'-Diisopropylcarbodiimide - Wikipedia [en.wikipedia.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. peptide.com [peptide.com]

- 6. biosynth.com [biosynth.com]

- 7. polypeptide.com [polypeptide.com]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

Technical Support Center: Diisopropylcyanamide (CAS 3085-76-5)

[1][2]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reactivity & Side Reactions with Nucleophiles[1][2]

🚨 CRITICAL DISAMBIGUATION ALERT

Before proceeding, verify your reagent. [2]

-

Target Reagent: Diisopropylcyanamide (

, CAS 3085-76-5).[1][2] A nitrile building block.[1] -

Common Confusion: Diisopropylcarbodiimide (DIC,

, CAS 693-13-0).[1][2][3] A peptide coupling agent.[1][3][4][5]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -

If you are looking for peptide coupling troubleshooting, this is the wrong guide.

Executive Summary: The Reactivity Paradox

This compound is a paradox in synthesis: it is an electrophile (at the nitrile carbon) that is electronically deactivated by the adjacent nitrogen lone pair and sterically shielded by two bulky isopropyl groups. Consequently, it does not react like a standard nitrile.[2] It requires activation to react with nucleophiles, yet it is prone to specific side reactions when that activation is uncontrolled.[2]

Core Reactivity Profile

| Parameter | Characteristic | Implication for Experiment |

| Electrophilicity | Low (Push-pull resonance) | Nucleophilic attack (e.g., by amines) often fails without Lewis Acid catalysis.[1][2] |

| Sterics | High (Bis-isopropyl) | Attack trajectory is blocked; requires high temperature or small nucleophiles.[1][2] |

| Hydrolysis | Moderate | Forms 1,1-Diisopropylurea in the presence of moisture and acid/base.[2] |

| Thermal Stability | Moderate | Risk of trimerization (Isomelamine formation) at |

Module 1: Troubleshooting Guanidine Synthesis (Primary Application)

Scenario: You are reacting this compound with an amine to synthesize a substituted guanidine, but yields are low (<20%).

Diagnostic Checklist[2]

-

Are you using a Lewis Acid?

-

Is the temperature sufficient?

-

Is the amine nucleophile hindered?

Validated Protocol: Lewis-Acid Catalyzed Guanylation[1]

Module 2: Side Reaction Analysis

When the reaction fails, it usually follows one of three parasitic pathways.[2]

Side Reaction A: Hydrolysis (The "White Solid" Impurity)

Observation: Formation of a white, crystalline solid insoluble in the reaction solvent.[2]

Identity: 1,1-Diisopropylurea .[1][2]

Mechanism: Water attacks the nitrile carbon, followed by tautomerization.[2]

Troubleshooting:

-

Source of Water: Hygroscopic Lewis acids (e.g.,

) are common culprits.[2] -

Prevention: Dry all Lewis acids under vacuum at

before use.[1] Use molecular sieves in the reaction vessel.

Side Reaction B: Trimerization (Polymerization)

Observation: Reaction mixture becomes viscous/gummy; high MW spots on TLC.[1][2] Identity: Isomelamine derivatives . Mechanism: Cyclotrimerization of the cyanamide, usually catalyzed by strong bases or very high temperatures (>160°C) without a nucleophile present.[2]

Troubleshooting:

-

Trigger: Excessively high temperature with low concentration of nucleophile.[1]

-

Prevention: Ensure the amine nucleophile is present before heating. Do not pre-heat the cyanamide with the catalyst.

Side Reaction C: Dealkylation (Von Braun Type)

Observation: Formation of isopropyl halides or unexpected primary cyanamides.[1][2]

Context: Rare. Occurs only if using stoichiometric strong Lewis acids (e.g.,

Module 3: Visualization of Pathways

The following diagram illustrates the competition between the desired Guanylation and the parasitic Hydrolysis/Trimerization pathways.

Caption: Competitive reaction pathways for this compound. Green path indicates the desired guanylation; red paths indicate common side reactions due to moisture or thermal stress.

Module 4: FAQ - Frequently Encountered Issues

Q1: Can I use this compound to synthesize substituted ureas directly?

-

Answer: Yes, but it is inefficient.[2] Acidic hydrolysis (e.g.,

) will convert it to 1,1-diisopropylurea.[1][2] However, reacting the corresponding amine with potassium cyanate is generally cleaner and higher yielding.[2]

Q2: I see a new spot on TLC that is less polar than my starting material. What is it?

-

Answer: This is likely de-cyanation or de-alkylation (rare).[1][2] However, check your starting material purity.[2] this compound can degrade to diisopropylamine (very non-polar, volatile) if stored improperly in acidic conditions.[2]

Q3: Why does the reaction turn yellow/orange?

-

Answer: This indicates the formation of conjugated oligomers (trimerization precursors).[2] It is a sign of thermal stress. Lower the temperature and increase the catalyst loading to compensate.

References

-

March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[2] Wiley-Interscience.[1] (General mechanism of nitrile addition).[1][2]

-

Katritzky, A. R., et al. "Synthesis of Guanidines."[2] Comprehensive Organic Functional Group Transformations. (Review of guanylation methods).

-

Looper, R. E., et al. "Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines."[1][2][6] Journal of Organic Chemistry. (Analogous activation mechanisms).[1][2]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 76520, this compound." PubChem.

-

Cunningham, I. D., et al. "Kinetic studies of the reaction of cyanamides with amines."[2] Journal of the Chemical Society, Perkin Transactions 2.[2] (Kinetics of nucleophilic attack on cyanamides).

Sources

- 1. This compound | C7H14N2 | CID 76520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is N,N'-Diisopropylcarbodiimide?_Chemicalbook [chemicalbook.com]

- 4. China N,N’-Diisopropylcarbodiimide Manufacturer and Supplier | Pengnuo [pengnuochemical.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Guanidine synthesis by guanylation [organic-chemistry.org]

Technical Support Center: Recrystallization of Products Derived from Diisopropylcyanamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the purification of products derived from diisopropylcyanamide. As a Senior Application Scientist, I understand that while this compound is a versatile reagent, the subsequent purification of its derivatives can present unique challenges. This guide is structured to provide practical, in-depth solutions to common issues encountered during the recrystallization of these valuable compounds.

Troubleshooting Guide: A Proactive Approach to Purification

This section is designed to address specific problems you may encounter during your recrystallization experiments. Each issue is presented in a question-and-answer format, offering not just a solution, but also the underlying scientific reasoning to empower your future purification endeavors.

Issue 1: Oiling Out - The Product Separates as a Liquid, Not Crystals

Q: My product, a substituted guanidine derived from this compound, is "oiling out" of the hot solvent upon cooling instead of forming crystals. What's causing this and how can I fix it?

A: "Oiling out" is a common frustration where the solute's solubility decreases so rapidly upon cooling that it surpasses the saturation point and separates as a supersaturated liquid phase before it has a chance to form an ordered crystal lattice. This is often due to a combination of factors including the polarity of your product and the chosen solvent system.

Causality & Solutions:

-

High Solute Concentration: You may be using too concentrated a solution. The high concentration can lead to a rapid decrease in solubility over a small temperature change.

-

Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Allow it to cool more slowly. If it oils out again, you may need to start the recrystallization over with a more dilute solution.

-

-

Inappropriate Solvent Polarity: The polarity difference between your product and the solvent might be too large. This compound derivatives, especially those converted to guanidines or ureas, often possess both nonpolar (diisopropyl groups) and polar functionalities.

-

Solution 1: Mixed Solvent System: A mixed solvent system can fine-tune the polarity. For a polar product that oils out from a nonpolar solvent, dissolve it in a minimum of a good (more polar) solvent while hot. Then, slowly add a hot poor (less polar) solvent until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. A common starting point for polar, nitrogen-containing compounds is a mixture of ethanol and water or n-hexane and ethyl acetate.[1]

-

Solution 2: Solvent with Similar Functional Groups: A good rule of thumb is to choose a solvent that has similar functional groups to your compound. For example, if your derivative has ester functionalities, ethyl acetate might be a good choice.[1]

-

-

Cooling Rate is Too Fast: Rapid cooling doesn't allow sufficient time for molecules to orient themselves into a crystal lattice.

-

Solution: Insulate the flask to slow down the cooling process. You can wrap it in glass wool or place it in a Dewar flask. Allowing the solution to cool to room temperature undisturbed before moving it to an ice bath is crucial.[2]

-

Self-Validation: Successful prevention of oiling out will result in the formation of solid crystals, which may initially appear as a fine powder or small needles.

Issue 2: No Crystal Formation, Even After Extended Cooling

Q: I've dissolved my this compound-derived urea in hot ethanol, but no crystals have formed even after cooling in an ice bath for an extended period. What should I do?

A: The absence of crystal formation typically indicates one of two scenarios: either the solution is not supersaturated (too much solvent was used), or there is a kinetic barrier to nucleation.

Causality & Solutions:

-

Excess Solvent: The most common reason for no crystal formation is using too much solvent, preventing the solution from becoming supersaturated upon cooling.

-

Solution: Reheat the solution and boil off some of the solvent to increase the concentration.[2] Be cautious not to evaporate too much, as this could lead to rapid crystallization and trapping of impurities.

-

-

Inhibition of Nucleation: Sometimes, a supersaturated solution needs a "nudge" to start forming crystals.

-

Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.

-

Solution 2: Seeding: If you have a small amount of the pure product from a previous batch, add a tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.

-

Solution 3: Introduce a "Bad" Solvent: If your compound is highly soluble in the chosen solvent even when cold, you can introduce an "anti-solvent" in which your compound is insoluble. Add the anti-solvent dropwise to the cooled solution until it becomes slightly cloudy, then allow it to stand. This technique is often referred to as anti-solvent crystallization.[3]

-

Self-Validation: The appearance of solid crystals upon implementing these techniques confirms that supersaturation has been achieved and the nucleation barrier has been overcome.

Issue 3: Impurities Co-crystallize with the Product

Q: My recrystallized product, a heterocyclic compound formed from a this compound precursor, shows the presence of starting materials or byproducts in the NMR spectrum. How can I improve the purity?

A: Co-crystallization of impurities occurs when the impurities have similar solubility profiles to the desired product in the chosen solvent or when crystallization happens too quickly, trapping impurities within the crystal lattice.

Causality & Solutions:

-

Similar Solubility of Impurities: Unreacted diisopropylamine or guanidine byproducts can have polarities similar to the desired product.

-

Solution 1: Solvent Screening: Experiment with different solvents or mixed solvent systems. The goal is to find a solvent that dissolves the product well at high temperatures but has a very different solubility for the impurity. A thorough screening of solvents is a critical first step in developing a robust crystallization process.[4][5]

-

Solution 2: Activated Charcoal: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities.

-

-

Rapid Crystallization: As mentioned earlier, fast cooling can trap impurities.

-

Solution: Ensure a slow cooling rate. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

-

-

Washing the Crystals: Impurities can also adhere to the surface of the crystals.

-

Solution: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent. This will wash away soluble impurities without dissolving a significant amount of the product.

-

Self-Validation: The purity of the final product should be assessed by analytical techniques such as NMR spectroscopy, HPLC, or melting point determination. A sharp melting point close to the literature value is a good indicator of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with this compound derivatives?

A1: The impurities will largely depend on the specific reaction you are performing. However, some common possibilities include:

-

Unreacted Starting Materials: Such as the amine or other electrophile used in the reaction.

-

Diisopropylurea or Diisopropylthiourea: If your reaction involves the hydrolysis or reaction with sulfur-containing reagents, these are common byproducts.

-

Substituted Guanidines: If the reaction is intended to form a different functional group, guanidine formation can sometimes be a side reaction.[3]

-

Dicyandiamide: A dimer of cyanamide, which can sometimes be present in the starting material or formed under certain conditions.

Q2: How do I select a suitable solvent for a novel this compound derivative?

A2: A systematic approach is best:

-

"Like Dissolves Like": Start by considering the polarity of your compound. The diisopropyl groups are nonpolar, while the cyanamide-derived functionality (e.g., guanidine, urea) is polar. A solvent of intermediate polarity or a mixed solvent system is often a good starting point.[2]

-

Small-Scale Solubility Tests: Test the solubility of a small amount of your crude product (10-20 mg) in about 0.5 mL of various solvents at room temperature and then upon heating.

-

Ideal Characteristics: An ideal solvent will dissolve your compound poorly at room temperature but completely at its boiling point. Conversely, it should either dissolve impurities well at all temperatures or not at all.[4]

Q3: Can I use a rotary evaporator to speed up the crystallization process?

A3: While a rotary evaporator is excellent for removing solvent, it is generally not recommended for inducing crystallization. The rapid removal of solvent will cause the product to "crash out" of solution as a fine powder or amorphous solid, which is likely to trap a significant amount of impurities. Slow, controlled cooling is key to forming pure crystals.

Q4: My product is a thick oil that is difficult to handle. Can I still recrystallize it?

A4: Yes, this is a common challenge. Here are a couple of strategies:

-

Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stir or sonicate the mixture. The oil may solidify into a powder that can then be filtered and recrystallized.

-

Solvent Diffusion: Dissolve the oil in a small amount of a good solvent in a narrow vial. Place this vial inside a larger, sealed container with a poor solvent. The vapors of the poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of your product and promoting slow crystal growth.

Data Presentation

Table 1: Common Solvents for Recrystallization of Nitrogen-Containing Compounds

| Solvent | Polarity | Boiling Point (°C) | Common Applications & Notes |

| Water | High | 100 | Good for highly polar compounds. Can be used in mixed systems with alcohols. |

| Ethanol | High | 78 | A versatile solvent for a wide range of polarities.[1] |

| Isopropanol | Medium-High | 82 | Similar to ethanol, good for inducing crystallization of less polar compounds.[6] |

| Acetone | Medium | 56 | A good solvent for many organic compounds, often used in mixed systems with hexanes.[1] |

| Ethyl Acetate | Medium | 77 | A good choice for compounds of intermediate polarity.[1] |

| Dichloromethane | Low-Medium | 40 | Useful for less polar compounds, but its volatility can be a challenge. |

| Diethyl Ether | Low | 35 | Often used as the "poor" solvent in mixed systems due to its low polarity and high volatility. |

| n-Hexane | Low | 69 | A very nonpolar solvent, excellent for recrystallizing nonpolar compounds or as an anti-solvent. |

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

-

Place the crude, solid product in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent to just cover the solid.

-

Heat the mixture to the boiling point of the solvent while stirring.

-

Add more hot solvent dropwise until the solid just dissolves.

-

If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.

-

Allow the clear solution to cool slowly to room temperature.

-

Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

-